2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bases, solvents, and catalysts that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary based on the desired reaction, including temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile: Shares a similar core structure but differs in the substituent on the oxazole ring.
4-(pyrrolidin-1-yl)benzonitrile: Contains the pyrrolidine ring but lacks the furan and oxazole components.
Uniqueness
What sets 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile apart is its combination of multiple functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H21N3O3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N3O3/c1-14-5-6-16(11-15(14)2)25-13-17-7-8-19(26-17)20-23-18(12-22)21(27-20)24-9-3-4-10-24/h5-8,11H,3-4,9-10,13H2,1-2H3 |
InChI Key |
MLVKRFPOARHMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCC4)C#N)C |
Origin of Product |
United States |
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